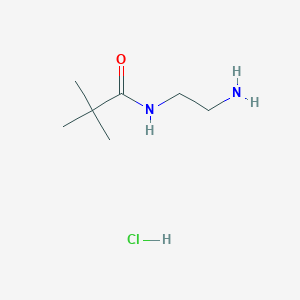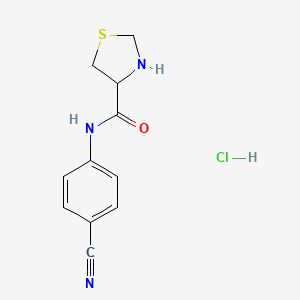
N-(4-cyanophenyl)-1,3-thiazolidine-4-carboxamide hydrochloride
概要
説明
“N-(4-cyanophenyl)-1,3-thiazolidine-4-carboxamide hydrochloride” is a compound that contains a thiazolidine core, which is a heterocyclic compound that includes a five-membered ring with three carbon atoms, one nitrogen atom, and one sulfur atom . It also contains a carboxamide group (-CONH2), a cyanophenyl group (C6H4-CN), and a hydrochloride group (-HCl) .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the thiazolidine ring, the carboxamide group, and the cyanophenyl group . The exact structure would need to be determined through techniques such as X-ray crystallography .Chemical Reactions Analysis
The chemical reactivity of this compound would be influenced by the functional groups present. The carboxamide group could participate in various reactions, including hydrolysis, reduction, and condensation . The cyanophenyl group could undergo reactions typical of aromatic compounds, such as electrophilic aromatic substitution .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and stability, would need to be determined experimentally .科学的研究の応用
Synthetic Chemistry and Drug Development
- This compound serves as a precursor in the synthesis of heterocyclic compounds with potential biological activities. For example, Ahmed (2007) described the preparation of 3-amino-4-cyano-N-phenylaminothiophene-2-carboxamide derivatives by reacting similar thiazolidin-4-one compounds with ammonia. The synthesized compounds were evaluated as antibiotics and showed activity against both Gram-positive and Gram-negative bacteria, highlighting their potential as new antibiotic and antibacterial drugs (Ahmed, 2007).
Biological Activity Exploration
In the realm of antiviral research, Liu et al. (2011) synthesized a series of thiazolidine-4-carboxylic acid derivatives and evaluated them for their ability to inhibit the neuraminidase of influenza A virus. The study identified compounds exhibiting moderate inhibitory activity, suggesting the utility of thiazolidine derivatives in designing novel influenza neuraminidase inhibitors (Liu et al., 2011).
Additionally, research into anticancer properties has shown that thiazolidinone derivatives possess significant activity. For instance, Atta and Abdel‐Latif (2021) synthesized new 4-acetyl-5-anilino-N-arylthiophene-2-carboxamide derivatives and evaluated them for in vitro cytotoxicity against several cancer cell lines. Their findings indicate that derivatives incorporating the thiazolidinone ring exhibit good inhibitory activity, particularly those with a thiazolidinone or thiosemicarbazide moiety in their structure (Atta & Abdel‐Latif, 2021).
Antimicrobial and Antifungal Agents
- The antimicrobial and antifungal properties of thiazolidine derivatives are well documented. Desai, Dodiya, and Shihora (2011) reported on the synthesis and in vitro evaluation of thiazolidinone-based compounds against various bacterial and fungal species. Their findings underscore the potential of these compounds as antimicrobial and antifungal agents, with several synthesized compounds exhibiting promising activity (Desai, Dodiya, & Shihora, 2011).
作用機序
Target of Action
Compounds with similar structures have been known to interact with various biological targets, such as enzymes, receptors, and dna .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of N-(4-cyanophenyl)-1,3-thiazolidine-4-carboxamide hydrochloride . These factors could include pH, temperature, presence of other molecules, and the specific biological environment within which the compound is active.
Safety and Hazards
将来の方向性
特性
IUPAC Name |
N-(4-cyanophenyl)-1,3-thiazolidine-4-carboxamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3OS.ClH/c12-5-8-1-3-9(4-2-8)14-11(15)10-6-16-7-13-10;/h1-4,10,13H,6-7H2,(H,14,15);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJOXRCXGSCHHND-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(NCS1)C(=O)NC2=CC=C(C=C2)C#N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClN3OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.75 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-cyanophenyl)-1,3-thiazolidine-4-carboxamide hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-[(4-Acetyl-2-methoxyphenyl)sulfanyl]acetic acid](/img/structure/B1520310.png)
![1-[(3-bromophenyl)methyl]-1H-1,2,4-triazol-3-amine](/img/structure/B1520311.png)
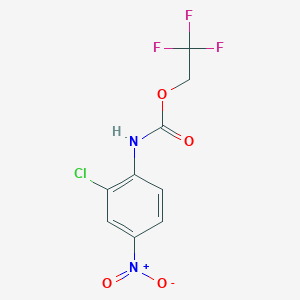


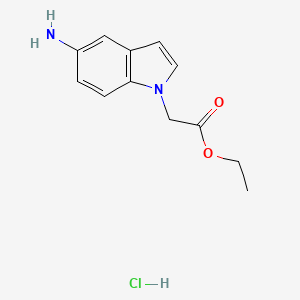
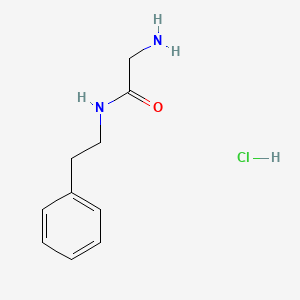
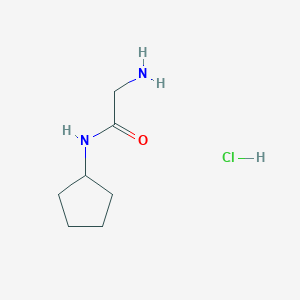
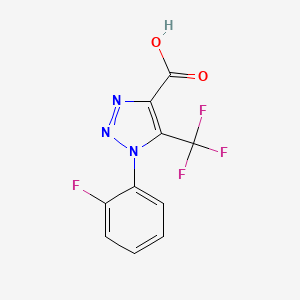
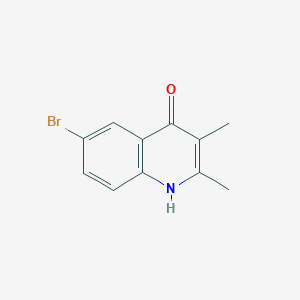
![1-[(3-Bromothiophen-2-yl)methyl]piperazine](/img/structure/B1520328.png)
![3-[5-(2-Bromo-5-methoxyphenyl)-1,3,4-oxadiazol-2-yl]propanoic acid](/img/structure/B1520330.png)

